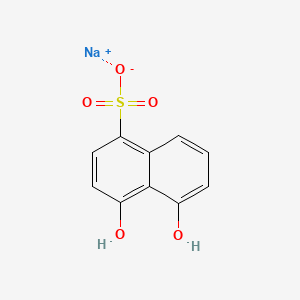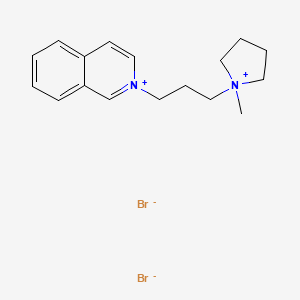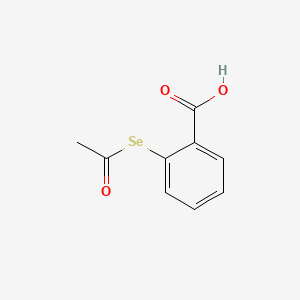
Selenoaspirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selenoaspirine, also known as 2-acetylselenobenzoic acid, is a selenium-containing derivative of acetylsalicylic acid (aspirin). This compound is of interest due to its potential therapeutic applications, particularly in the fields of medicine and biochemistry. The incorporation of selenium into the molecular structure of aspirin aims to enhance its pharmacological properties, leveraging the unique biological activities of selenium.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of selenoaspirine typically involves the acetylation of selenosalicylic acid. The process can be summarized as follows:
Starting Material: Selenosalicylic acid is used as the starting material.
Acetylation: The selenosalicylic acid undergoes acetylation using acetic anhydride in the presence of a catalyst such as phosphoric acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 60-70°C for several hours.
Purification: The resulting this compound is purified through recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of selenosalicylic acid and acetic anhydride are used.
Continuous Flow Reactors: The reaction is often conducted in continuous flow reactors to ensure consistent product quality and yield.
Purification and Quality Control: The product is purified using industrial-scale recrystallization and subjected to rigorous quality control measures to ensure purity and consistency.
化学反应分析
Types of Reactions
Selenoaspirine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxide derivatives.
Reduction: It can be reduced to form selenol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, typically at room temperature.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
科学研究应用
Selenoaspirine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways involving selenium.
Medicine: Investigated for its anti-inflammatory, anticancer, and cardioprotective properties. Selenium’s role in reducing oxidative stress and enhancing immune function makes this compound a promising candidate for therapeutic applications.
Industry: Potential use in the development of novel pharmaceuticals and nutraceuticals.
作用机制
Selenoaspirine exerts its effects through several mechanisms:
Inhibition of Cyclooxygenase (COX): Similar to aspirin, this compound inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins.
Antioxidant Activity: Selenium in this compound contributes to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Modulation of Selenoproteins: this compound may influence the activity of selenoproteins, which play crucial roles in cellular redox homeostasis and immune function.
相似化合物的比较
Similar Compounds
Aspirin (Acetylsalicylic Acid): The parent compound of selenoaspirine, known for its anti-inflammatory and antiplatelet effects.
Selenomethionine: An organic selenium compound with antioxidant properties.
Uniqueness of this compound
This compound combines the therapeutic benefits of aspirin with the unique properties of selenium. This dual functionality enhances its potential as a therapeutic agent, offering both anti-inflammatory and antioxidant effects. The presence of selenium may also provide additional benefits in modulating immune function and reducing the risk of certain cancers.
属性
CAS 编号 |
66472-85-3 |
|---|---|
分子式 |
C9H8O3Se |
分子量 |
243.13 g/mol |
IUPAC 名称 |
2-acetylselanylbenzoic acid |
InChI |
InChI=1S/C9H8O3Se/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12) |
InChI 键 |
DPMXBHNNOATSAP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[Se]C1=CC=CC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


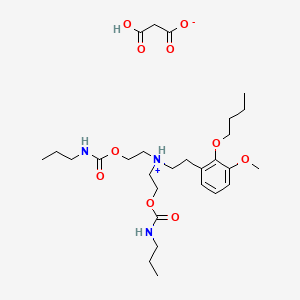




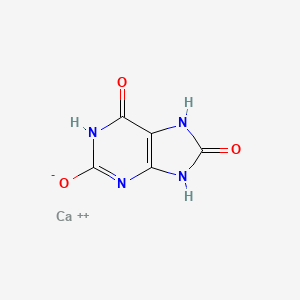

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)

![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)

